![molecular formula C18H21N3O4 B3015798 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898455-66-8](/img/structure/B3015798.png)

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

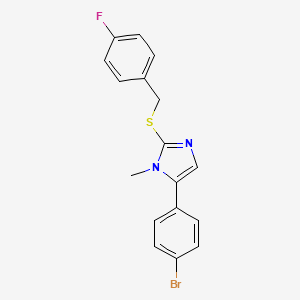

This compound is a derivative of benzimidazole and piperazine . It is not intended for human or veterinary use but is available for research purposes. The molecular formula is C24H25N3O4 and it has a molecular weight of 419.481.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Benzimidazole derivatives are conventionally synthesized by condensing benzimidazole nuclei with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring and a piperazine ring . The compound has a molecular weight of 419.481.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been synthesized using conventional methods .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

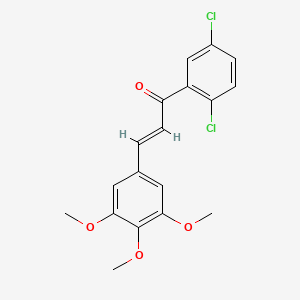

- Compound Activity : 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide derivatives were designed and synthesized as AChEIs. Among these, compound 6g exhibited potent inhibitory activity against AChE (IC50 = 0.90 μM) and poor activity against butyrylcholinesterase (BuChE). It was confirmed as a selective AChE inhibitor through molecular docking studies .

- Mechanism : Compound 6g acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .

Anxiolytic Properties

- Anxiolytic Activity : Further evaluation is needed, but this compound may exhibit anxiolytic effects .

Other Potential Applications

Wirkmechanismus

Target of Action

Similar compounds have been reported to targetacetylcholinesterase (AChE) , a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

Similar compounds have been reported to inhibit acetylcholinesterase (ache), thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission . This inhibition can be competitive, non-competitive, or a mix of both .

Biochemical Pathways

By inhibiting ache, similar compounds can affect the cholinergic pathways, which play a crucial role in learning and memory . The increased acetylcholine levels can enhance cognition functions .

Result of Action

Similar compounds have shown anxiolytic activity in both computational simulations and live subjects . They have also demonstrated potential for the treatment of Alzheimer’s disease (AD) by temporarily relieving symptoms and reducing memory impairment .

Eigenschaften

IUPAC Name |

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c19-18(23)13-25-17-12-24-15(10-16(17)22)11-20-6-8-21(9-7-20)14-4-2-1-3-5-14/h1-5,10,12H,6-9,11,13H2,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDABCGTBUTTTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)

![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3015717.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3015720.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3015721.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride](/img/structure/B3015725.png)

![8-(4-fluorophenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3015727.png)

![N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3015729.png)

![N-(2-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3015735.png)